molecular formula C13H16N2 B15322533 3-(2-Methylquinolin-4-yl)propan-1-amine

3-(2-Methylquinolin-4-yl)propan-1-amine

Cat. No.: B15322533
M. Wt: 200.28 g/mol
InChI Key: PZTDGZVJVHSAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylquinolin-4-yl)propan-1-amine is a chemical compound with the molecular formula C13H16N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylquinolin-4-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Alkylation: The 2-methylquinoline undergoes alkylation with a suitable alkylating agent, such as 3-chloropropan-1-amine, in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylquinolin-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

3-(2-Methylquinolin-4-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylquinolin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: The parent compound, which lacks the propan-1-amine side chain.

    4-Aminoquinoline: A related compound with an amino group at the 4-position of the quinoline ring.

    3-(2-Chloroquinolin-4-yl)propan-1-amine: A similar compound with a chlorine atom instead of a methyl group at the 2-position.

Uniqueness

3-(2-Methylquinolin-4-yl)propan-1-amine is unique due to the presence of both the 2-methyl group and the propan-1-amine side chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-(2-methylquinolin-4-yl)propan-1-amine

InChI

InChI=1S/C13H16N2/c1-10-9-11(5-4-8-14)12-6-2-3-7-13(12)15-10/h2-3,6-7,9H,4-5,8,14H2,1H3

InChI Key

PZTDGZVJVHSAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.